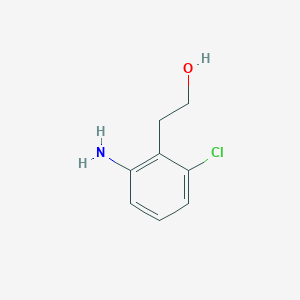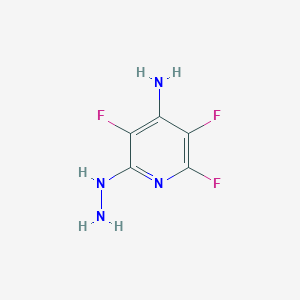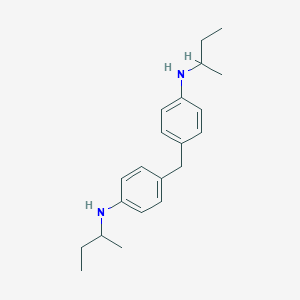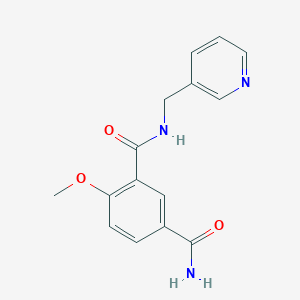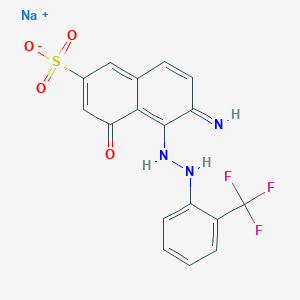
Acid red 337
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acid Red 337 is an azo dye extensively used in the textile industry. It is known for its vibrant red color and is often employed in dyeing fabrics. it is also recognized as a hazardous recalcitrant compound when released into the environment, posing potential risks to aquatic life due to its chemical stability and resistance to degradation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acid Red 337 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process and maintain the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques, such as crystallization and filtration, is common to remove impurities and achieve the desired dye quality .
化学反应分析
Types of Reactions
Acid Red 337 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the breakdown of its azo bonds.
Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like sulfuric acid and nitric acid.
Major Products Formed
Oxidation: The major products include smaller aliphatic compounds and carbon dioxide.
Reduction: Aromatic amines are the primary products.
Substitution: The products vary depending on the substituents introduced during the reaction.
科学研究应用
Acid Red 337 has several scientific research applications:
Chemistry: It is used as a model compound to study adsorption and desorption behaviors on various materials.
Biology: The dye is employed as a biological stain to visualize cells and tissues under a microscope.
Medicine: Research on the biodegradation of this compound by bacterial strains has implications for developing eco-friendly wastewater treatment methods.
Industry: The dye is used in the textile industry for coloring fabrics and in environmental studies to assess the efficiency of wastewater treatment processes
作用机制
The mechanism of action of Acid Red 337 involves its interaction with various substrates and reagents. In biological systems, the dye can be decolorized by specific bacterial strains through enzymatic degradation. The enzymes break down the azo bonds, leading to the formation of smaller, less toxic compounds. The molecular targets include the azo bonds and aromatic rings, which are susceptible to enzymatic cleavage .
相似化合物的比较
Similar Compounds
- Acid Red 1
- Acid Red 88
- Acid Red 18
Comparison
Acid Red 337 is unique due to its high stability and resistance to degradation compared to other similar azo dyes. While Acid Red 1 and Acid Red 88 are also used in the textile industry, they may not exhibit the same level of recalcitrance in the environment. Acid Red 18, on the other hand, has different applications and may not be as widely studied for its environmental impact .
属性
CAS 编号 |
67786-14-5 |
|---|---|
分子式 |
C17H12F3N3NaO4S |
分子量 |
434.3 g/mol |
IUPAC 名称 |
sodium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C17H12F3N3O4S.Na/c18-17(19,20)11-3-1-2-4-13(11)22-23-16-12(21)6-5-9-7-10(28(25,26)27)8-14(24)15(9)16;/h1-8,24H,21H2,(H,25,26,27); |
InChI 键 |
YNNKCKNBHRWWTR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N.[Na+] |
手性 SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NNC2=C3C(=CC(=CC3=O)S(=O)(=O)[O-])C=CC2=N.[Na+] |
规范 SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N.[Na] |
同义词 |
sodium 6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulphonate; 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-2-(trifluoromethyl)phenylazo-, monosodium salt; Aminyl Red E-FRL; Fab Rinyl Red GL; Nylanthrene Red B-NG; Nylosan Red E-2G |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


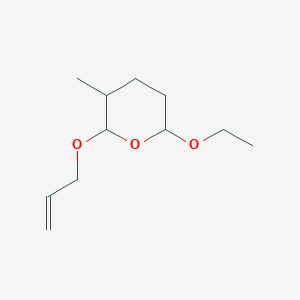
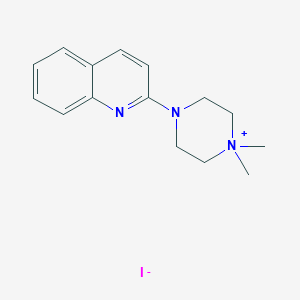
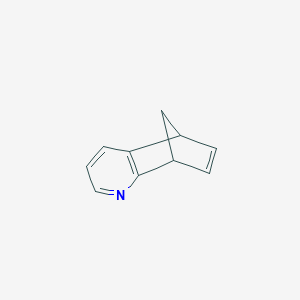
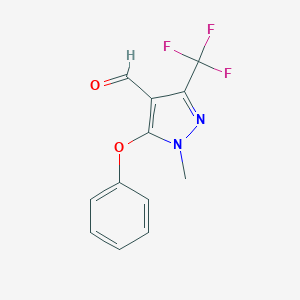
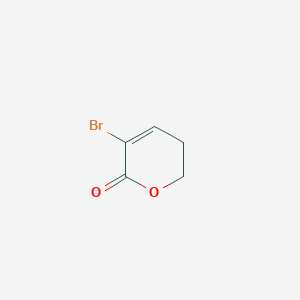
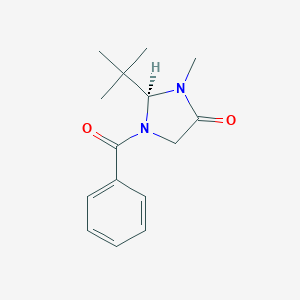
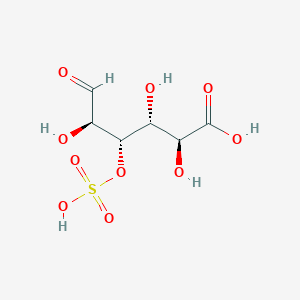
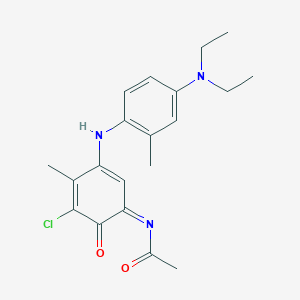
![2-methyl-3a,4,5,9b-tetrahydrobenzo[e]isoindole-1,3-dione](/img/structure/B25837.png)

